molecular formula C9H18N2O2 B11906305 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine

3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine

Cat. No.: B11906305
M. Wt: 186.25 g/mol
InChI Key: BVLFXELYIVYHEF-UHFFFAOYSA-N
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Description

3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in photochemistry due to its ability to form reactive carbenes upon exposure to ultraviolet light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine typically involves the reaction of 3,3-diethoxypropylamine with a suitable diazirine precursor. One common method includes the reaction of 3,3-diethoxypropylamine with chloromethyl methyl ether in the presence of a base, followed by cyclization to form the diazirine ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring breaks, forming a highly reactive carbene intermediate.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diazirine ring is replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Photolysis: Ultraviolet light is the primary reagent for photolysis reactions.

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Photolysis: The primary product is a carbene intermediate, which can further react to form various products depending on the reaction conditions.

    Substitution Reactions: The major products are substituted diazirines with different functional groups.

    Oxidation and Reduction: The products vary depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine has several scientific research applications, including:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of photoresists for microfabrication processes.

Mechanism of Action

The primary mechanism of action for 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, leading to the formation of new products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine: Known for its photoreactivity and use in photochemistry.

    3-(3,3-Diethoxypropyl)-3H-diazirine: Lacks the methyl group, leading to different reactivity and applications.

    3-(3,3-Diethoxypropyl)-3-ethyl-3H-diazirine: Contains an ethyl group instead of a methyl group, affecting its chemical properties.

Uniqueness

This compound is unique due to its specific structure, which allows for the formation of a highly reactive carbene intermediate upon photolysis. This property makes it particularly useful in applications requiring precise control over chemical reactions, such as photoaffinity labeling and photodynamic therapy.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-(3,3-diethoxypropyl)-3-methyldiazirine

InChI

InChI=1S/C9H18N2O2/c1-4-12-8(13-5-2)6-7-9(3)10-11-9/h8H,4-7H2,1-3H3

InChI Key

BVLFXELYIVYHEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCC1(N=N1)C)OCC

Origin of Product

United States

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